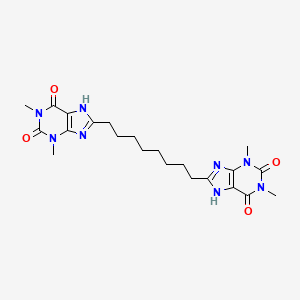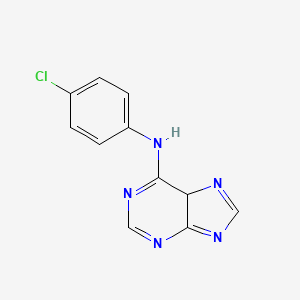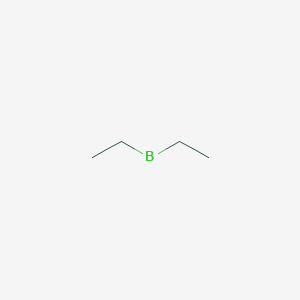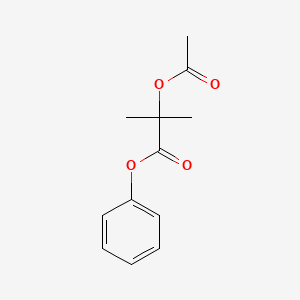
Phenyl 2-(acetyloxy)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-(acetyloxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a 2-(acetyloxy)-2-methylpropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl 2-(acetyloxy)-2-methylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of phenol with 2-(acetyloxy)-2-methylpropanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2-(acetyloxy)-2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield phenol and 2-(acetyloxy)-2-methylpropanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Phenol and 2-(acetyloxy)-2-methylpropanoic acid.
Reduction: Phenyl 2-(hydroxy)-2-methylpropanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Phenyl 2-(acetyloxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenyl 2-(acetyloxy)-2-methylpropanoate involves its hydrolysis to release phenol and 2-(acetyloxy)-2-methylpropanoic acid. The ester bond is cleaved by esterases or under acidic or basic conditions. The released phenol can then participate in various biochemical pathways, while the acid moiety may undergo further metabolic transformations.
Comparaison Avec Des Composés Similaires
Phenyl 2-(acetyloxy)-2-methylpropanoate can be compared with other esters such as:
Phenyl acetate: Similar ester structure but with a simpler acyl group.
Phenyl propanoate: Lacks the acetyloxy group, resulting in different reactivity and applications.
Phenyl butanoate: Longer carbon chain, affecting its physical properties and reactivity.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
5420-68-8 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
phenyl 2-acetyloxy-2-methylpropanoate |
InChI |
InChI=1S/C12H14O4/c1-9(13)16-12(2,3)11(14)15-10-7-5-4-6-8-10/h4-8H,1-3H3 |
Clé InChI |
NSWWZAPYORYSMM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C)(C)C(=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



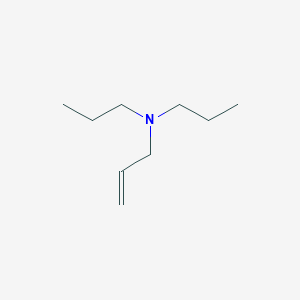
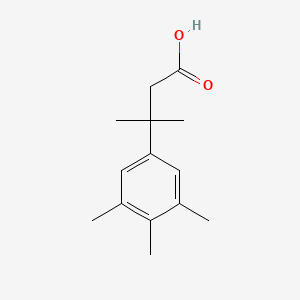
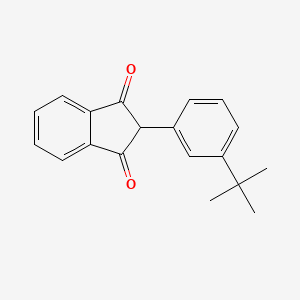
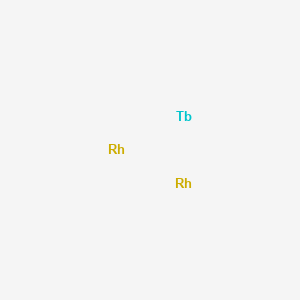

![3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14726125.png)
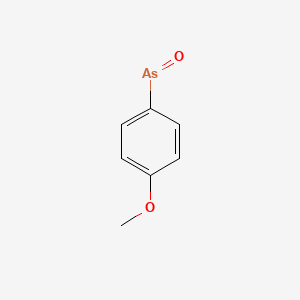
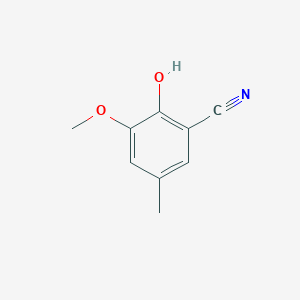
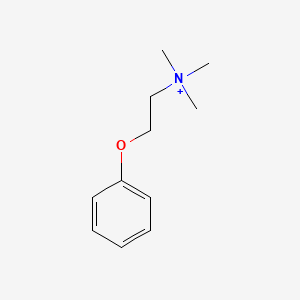
![Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14726143.png)
